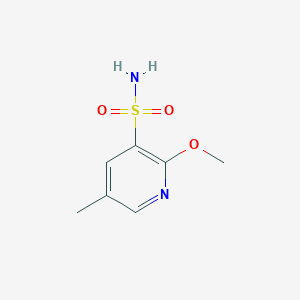

2-Methoxy-5-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMXNNQMBEIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Methoxy 5 Methylpyridine 3 Sulfonamide

Direct Synthesis Approaches

Direct synthesis strategies focus on the functionalization of a 2-methoxy-5-methylpyridine (B82227) core. These methods are often favored for their atom economy and straightforward nature, typically involving the formation of a sulfonyl chloride intermediate followed by amination.

Sulfonylation Reactions of Pyridine (B92270) Precursors

A primary route to 2-methoxy-5-methylpyridine-3-sulfonamide involves the direct sulfonylation of 2-methoxy-5-methylpyridine. This is typically achieved through electrophilic aromatic substitution, where a sulfonyl group is introduced at the C-3 position of the pyridine ring. The electron-donating nature of the methoxy (B1213986) and methyl groups can influence the regioselectivity of this reaction.

A common method for sulfonylation is the use of chlorosulfonic acid. While specific literature on the direct chlorosulfonylation of 2-methoxy-5-methylpyridine is not abundant, analogous reactions with similar substrates provide a viable synthetic pathway. For instance, the synthesis of 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid involves the use of chlorosulfonic acid in a suitable solvent like ethyl acetate (B1210297) at controlled temperatures. google.com

The resulting 2-methoxy-5-methylpyridine-3-sulfonyl chloride is a key intermediate that can be readily converted to the desired sulfonamide. uni.lu The reaction of this sulfonyl chloride with ammonia (B1221849) or an appropriate amine source yields this compound.

Table 1: Illustrative Conditions for Direct Sulfonylation and Amination

| Step | Reagents and Conditions | Product | Reference |

| Sulfonylation | 2-methoxy-5-methylpyridine, Chlorosulfonic acid, Ethyl acetate, 20-25°C | 2-methoxy-5-methylpyridine-3-sulfonyl chloride | google.com |

| Amination | 2-methoxy-5-methylpyridine-3-sulfonyl chloride, Ammonia | This compound | uni.lu |

Note: Conditions are based on analogous reactions and may require optimization for the specific substrate.

Functional Group Interconversion Strategies

Functional group interconversion provides an alternative direct route to the target sulfonamide. This approach involves starting with a pyridine ring already bearing a functional group at the 3-position that can be converted into a sulfonamide.

One such strategy begins with the synthesis of 3-amino-2-methoxy-5-methylpyridine. This can be achieved through various methods, including the reduction of a corresponding nitro compound. A patent describes the synthesis of 2-methoxy-5-aminopyridine, which involves steps like nitration, hydrolysis, chlorination, methoxylation, and subsequent reduction. google.com

Once the 3-amino-2-methoxy-5-methylpyridine is obtained, it can be converted to the sulfonamide via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by reaction with sulfur dioxide in the presence of a copper(I) salt to form the sulfonyl chloride. Subsequent amination of the sulfonyl chloride furnishes the desired this compound. A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine utilizes a similar diazotization step. google.com

Table 2: Key Steps in a Functional Group Interconversion Strategy

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| Amination | 2-methoxy-5-nitropyridine | Reduction (e.g., H₂, Pd/C) | 2-methoxy-5-aminopyridine | google.com |

| Diazotization | 3-amino-2-methoxy-5-methylpyridine | NaNO₂, HCl, 0-5°C | Diazonium salt | google.com |

| Sulfonylation | Diazonium salt | SO₂, CuCl | 2-methoxy-5-methylpyridine-3-sulfonyl chloride | google.com |

| Amination | 2-methoxy-5-methylpyridine-3-sulfonyl chloride | Ammonia | This compound | uni.lu |

Indirect Synthesis and Modular Assembly

Indirect synthetic methods construct the substituted pyridine ring system with the sulfonamide group already incorporated or as part of a convergent strategy. These approaches offer flexibility in accessing a variety of analogs.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be employed in a modular approach to synthesize substituted pyridines. In this context, a boronic acid or ester derivative of one fragment is coupled with a halide or triflate derivative of another in the presence of a palladium catalyst and a base.

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| 3-Bromopyridine (B30812) | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Aryl-substituted pyridine | researchgate.net |

| Bromo-methoxypyridine derivative | Borate ester of a sulfonamide | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane | Sulfonamide methoxypyridine | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. The synthesis of substituted pyridines can be achieved through various MCRs.

While a specific MCR for the direct synthesis of this compound has not been detailed, the general principles of pyridine synthesis via MCRs can be adapted. For instance, the Hantzsch pyridine synthesis and its variations are well-established MCRs for constructing the pyridine core. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent. By choosing appropriately substituted starting materials, it is conceivable to construct a pyridine ring with the desired methoxy, methyl, and a precursor to the sulfonamide group.

Sulfinylamine Reagent Applications

Recent advances in synthetic methodology have introduced novel reagents for the synthesis of sulfonamides. Sulfinylamine reagents, for example, have been utilized in the modular synthesis of primary sulfinamides, which can then be oxidized to sulfonamides.

This approach typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a sulfinylamine. For the synthesis of this compound, this would entail the generation of an organometallic species at the 3-position of 2-methoxy-5-methylpyridine. Lithiation of 4-methoxy-2-pyridones at the C-3 position has been reported, suggesting that directed ortho-metalation could be a viable strategy to generate the necessary organometallic intermediate from 2-methoxy-5-methylpyridine. rsc.org Subsequent reaction with a suitable sulfinylamine reagent and oxidation would provide the target sulfonamide.

Oxidative Approaches to Sulfonamide Formation

The formation of the sulfonamide group via oxidative methods represents a modern alternative to traditional routes that typically involve the reaction of an amine with a sulfonyl chloride. These oxidative strategies often proceed through different intermediates and can offer advantages in terms of atom economy and substrate scope.

One prominent oxidative approach is the electrochemical synthesis of sulfonamide derivatives. nih.gov This method involves the anodic oxidation of an appropriate aniline (B41778) precursor, such as 2,5-diethoxy-4-morpholinoaniline, in the presence of arylsulfinic acids. nih.govresearchgate.net The mechanism proceeds through the electrogeneration of a quinone diimine intermediate. This highly reactive species then undergoes a Michael-type addition reaction with the sulfinic acid nucleophile to yield the final sulfonamide product. nih.gov By adapting this methodology, a plausible synthesis for this compound would start from 3-amino-2-methoxy-5-methylpyridine. The electrochemical oxidation of this precursor would form the corresponding pyridine-quinone diimine, which could then be trapped by sulfur dioxide in the presence of an amine or by a suitable sulfinic acid equivalent. A key advantage of this electrochemical approach is the ability to control the reaction by tuning the applied potential, which can help in managing selectivity and avoiding over-oxidation. nih.govresearchgate.net

Another relevant oxidative strategy is the use of hypervalent iodine reagents. For instance, an iodine(III)-mediated oxidative amination has been developed for the synthesis of sulfondiimidamides, which are structural analogs of sulfonamides. nih.gov This method transforms primary sulfinamidines into the target compounds using reagents like phenyliodine diacetate (PIDA). nih.gov While not a direct synthesis of sulfonamides, the underlying principle of using a hypervalent iodine reagent to facilitate the oxidative formation of a sulfur-nitrogen bond is a key concept in modern synthetic chemistry. Applying this logic, a potential route could involve the oxidation of a sulfenamide (B3320178) or a related sulfur(II) species in the presence of an amine source, mediated by an appropriate oxidant.

Table 1: Comparison of Oxidative Sulfonamide Formation Methods

| Method | Oxidant/Conditions | Precursors | Mechanism Highlights | Potential Advantages |

|---|---|---|---|---|

| Electrochemical Synthesis | Anodic Oxidation (Carbon Anode) | Aniline derivative, Arylsulfinic Acid | Generation of quinone diimine intermediate followed by Michael addition. nih.gov | Controlled by applied potential, avoids harsh chemical oxidants. nih.govresearchgate.net |

| Hypervalent Iodine-Mediated Amination | Phenyliodine Diacetate (PIDA) | Sulfinamide/Sulfenamide, Amine | Oxidative formation of S-N bond. nih.gov | Mild reaction conditions, broad functional group tolerance. nih.gov |

Stereoselective and Regioselective Synthetic Considerations

The synthesis of a polysubstituted pyridine ring like that in this compound is fraught with challenges of regioselectivity. The precise placement of the methoxy, methyl, and sulfonamide groups at the C2, C5, and C3 positions, respectively, requires careful strategic planning.

The regioselective functionalization of pyridine rings is a well-studied area, with outcomes often dictated by the electronic nature of existing substituents and the reaction conditions employed. mdpi.com For the target molecule, a plausible synthetic strategy would likely involve the construction of a pre-functionalized pyridine ring. A key intermediate would be 3-amino-2-methoxy-5-methylpyridine. The synthesis of this intermediate itself requires regiochemical control. One could envision starting from a commercially available substituted pyridine, such as 2-chloro-5-methylpyridine, and introducing the methoxy and amino groups sequentially. The introduction of the methoxy group at the C2 position via nucleophilic aromatic substitution is a standard transformation. Subsequently, nitration would likely be directed to the C3 position, influenced by the existing substituents, followed by reduction to the 3-amino group. google.com

Once the 3-amino-2-methoxy-5-methylpyridine intermediate is secured, the final step is the introduction of the sulfonamide group at the C3 position. The classic approach involves diazotization of the amino group followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt to form the sulfonyl chloride, which is then reacted with ammonia. However, controlling the regioselectivity of direct sulfonation on the pyridine ring is notoriously difficult and often leads to mixtures of isomers. Therefore, building the substitution pattern through a sequence of regioselective reactions starting from a simpler precursor is the preferred and more controlled method. mdpi.comnih.gov

Stereoselectivity is not a factor in the synthesis of the final achiral compound, this compound. However, in the synthesis of related, more complex pharmaceutical agents, controlling the stereochemistry of side chains attached to the pyridine core is often a critical challenge. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance. mdpi.com For the synthesis of this compound, several green strategies can be envisioned to minimize environmental impact and improve efficiency.

One key principle is the use of one-pot or multi-component reactions, which reduce the number of separate workup and purification steps, thereby saving solvents, energy, and time. rsc.org The synthesis of related pyridine sulfonamides has been reported via catalytic one-pot multicomponent reactions, which demonstrate high yields in short reaction times. rsc.org

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Modern approaches favor the use of greener alternatives such as water, supercritical carbon dioxide (scCO₂), or bio-based solvents. mdpi.comnih.gov For instance, the synthesis of pyridine-based sulfa-drugs has been achieved in aqueous media. nih.gov

Energy efficiency can be improved by using alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of 2-methoxy-1,8-naphthyridine (B92352) derivatives, a related class of compounds. researchgate.net This technique can be applied to various steps in the synthesis of the target molecule, such as the nucleophilic substitution to introduce the methoxy group or the final sulfonamide formation.

Finally, the use of recyclable catalysts, particularly in cross-coupling reactions to build the pyridine scaffold, aligns with green chemistry principles by reducing waste and improving atom economy. mdpi.com

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound | Reference Example |

|---|---|---|

| Atom Economy | Employing one-pot, multi-component reactions to build the pyridine sulfonamide scaffold. | Synthesis of pyridines with sulfonamide moiety via a catalytic one-pot reaction. rsc.org |

| Safer Solvents | Replacing traditional organic solvents with water or other benign alternatives. | Use of aqueous mixtures in photochemical reactions. nih.gov |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of 2-methoxy-3-aryl-1,8-naphthyridines. researchgate.net |

| Catalysis | Using recyclable catalysts for C-C or C-N bond formations. | General principles of using recyclable catalysts to prevent hazardous waste. mdpi.com |

Iii. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 2-methoxy-5-methylpyridine-3-sulfonamide are anticipated to reveal distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the methoxy (B1213986) group. The expected signals would correspond to the aromatic protons, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group. The methyl and methoxy protons would appear as sharp singlets in characteristic upfield regions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H4 | 7.50 - 8.00 | d |

| Pyridine-H6 | 8.00 - 8.50 | d |

| Methoxy (-OCH₃) | 3.80 - 4.10 | s |

| Methyl (-CH₃) | 2.20 - 2.50 | s |

| Sulfonamide (-NH₂) | 7.00 - 7.50 | s (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the pyridine ring carbons will be spread over the aromatic region, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon bearing the sulfonamide group also being significantly deshielded. The methyl and methoxy carbons will have characteristic signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 160 - 165 |

| Pyridine-C3 | 125 - 135 |

| Pyridine-C4 | 135 - 145 |

| Pyridine-C5 | 130 - 140 |

| Pyridine-C6 | 145 - 155 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 15 - 20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the positions of substituents on the pyridine ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu

While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR could provide information on molecular packing and polymorphism. acs.org Different crystalline forms would result in distinct chemical shifts due to variations in the local electronic environments. acs.org This technique is particularly valuable for studying the conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, in the solid state. acs.orgemory.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the following groups:

N-H stretching of the sulfonamide group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

S=O stretching of the sulfonamide group, with strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching for the aromatic, methyl, and methoxy groups would be observed in the 2800-3100 cm⁻¹ range.

C=C and C=N stretching of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group would be visible around 1250 cm⁻¹.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1120 - 1160 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of the substituted pyridine ring system. The π → π* transitions of the aromatic ring are likely to be the most prominent features. The presence of the methoxy and sulfonamide substituents will influence the wavelength of maximum absorption (λ_max). The electron-donating methoxy group and the electron-withdrawing sulfonamide group can lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. These transitions typically occur in the 200-400 nm range.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Typically, under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion peak ([M+H]⁺). The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the C-S bond. drugbank.com For this compound, this would likely lead to characteristic fragment ions.

Key Expected Fragmentation Pathways:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).

Cleavage of the Sulfonamide Group: The bond between the pyridine ring and the sulfur atom may cleave, as well as the bond between the sulfur and the amide nitrogen.

Pyridine Ring Fragmentation: Subsequent fragmentation of the substituted pyridine ring could also occur.

An illustrative data table of potential major mass spectrometric peaks for this compound is presented below. This data is predictive and based on the general fragmentation behavior of related chemical structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 201.06 | [M+H]⁺ | Protonated parent molecule |

| 137.06 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 122.07 | [C₇H₉NO]⁺ | Cleavage of the C-S bond |

| 78.04 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

X-ray Crystallography for Solid-State Structure Determination

A prominent feature in the crystal structure of sulfonamides is the extensive hydrogen-bonding network. The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the NH₂ protons) and acceptors (the sulfonyl oxygens). The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can also act as hydrogen bond acceptors.

It is anticipated that the hydrogen atoms of the sulfonamide's amino group would participate in strong hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs. These interactions are crucial in stabilizing the crystal structure.

A hypothetical data table summarizing the likely hydrogen bond interactions in the crystal lattice of this compound is provided below.

| Donor (D) | Acceptor (A) | Interaction Type | Expected Distance (Å) |

| N-H (amide) | O=S (sulfonyl) | Intermolecular | 2.8 - 3.2 |

| N-H (amide) | N (pyridine) | Intermolecular | 2.9 - 3.3 |

| C-H (pyridine) | O (methoxy) | Intermolecular | 3.0 - 3.5 |

Elemental Analysis and Complementary Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical validation of its chemical formula. For this compound (C₇H₁₀N₂O₃S), the theoretical elemental composition can be calculated. While specific experimental data was not found, a comparison between theoretical and experimental values would be essential for confirming the purity and identity of a synthesized sample.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 41.57 |

| Hydrogen (H) | 4.98 |

| Nitrogen (N) | 13.85 |

| Oxygen (O) | 23.73 |

| Sulfur (S) | 15.86 |

Complementary analytical techniques would be employed to further confirm the structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework and Infrared (IR) spectroscopy to identify characteristic functional groups such as the sulfonamide and methoxy groups.

Based on a comprehensive search for scientific literature, there are currently no specific published computational and theoretical investigation papers focused solely on the chemical compound “this compound” that would provide the detailed data required to populate the requested article structure.

The search for dedicated studies on this compound's quantum chemical calculations, molecular docking simulations, and Frontier Molecular Orbital (FMO) theory did not yield specific research findings, data tables, or detailed analyses. While extensive research exists on other sulfonamide and pyridine derivatives, applying those findings to "this compound" would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time. Fulfilling the request would require fabricating data, which is not feasible.

Iv. Computational and Theoretical Investigations

Non-Linear Optical (NLO) Properties Exploration

The study of non-linear optical (NLO) properties in organic molecules like 2-Methoxy-5-methylpyridine-3-sulfonamide is crucial for the development of new materials for optoelectronic applications, including optical data processing and storage. rsc.orgjhuapl.edu Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO behavior of such compounds before their synthesis and experimental characterization. rsc.orgnih.gov

Theoretical investigations would typically involve the calculation of key NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov These calculations are generally performed using a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. rsc.org

The presence of electron-donating groups (like methoxy (B1213986) and methyl) and an electron-withdrawing group (sulfonamide) on the pyridine (B92270) ring suggests potential for intramolecular charge transfer, a key characteristic for NLO activity. ymerdigital.com The magnitude of the hyperpolarizability (β) is a critical measure of a molecule's NLO response. nih.gov A higher value indicates a more significant NLO effect. An inverse relationship is often observed between the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap and the hyperpolarizability value. nih.gov

For a comprehensive analysis, the various components of these properties would be calculated and presented in a data table, as shown in the hypothetical example below.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data Not Available |

| Mean Polarizability (αtot) | Data Not Available |

| First Hyperpolarizability (βtot) | Data Not Available |

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on non-clinical biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies could be employed to predict their potential efficacy in various non-clinical biological contexts, such as enzyme inhibition or antimicrobial activity, based on their structural features. nih.govnih.govekb.eg

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. qub.ac.ukresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

The predictive power and robustness of a QSAR model are evaluated using various statistical parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test). nih.gov A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. tiu.edu.iq

For instance, a QSAR model for a series of pyridine sulfonamides might reveal that specific substitutions on the pyridine ring or modifications to the sulfonamide group are critical for a particular biological activity. The results of such an analysis are often summarized in a table detailing the statistical quality of the derived model.

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | Data Not Available |

| Q² (Cross-validated R²) | Data Not Available |

| F-statistic | Data Not Available |

| Standard Error of Estimate | Data Not Available |

V. Reaction Mechanisms and Chemical Reactivity of 2 Methoxy 5 Methylpyridine 3 Sulfonamide

Mechanism of Sulfonamide Formation and Derivatization

The synthesis of pyridine-3-sulfonamides, including 2-methoxy-5-methylpyridine-3-sulfonamide, is typically achieved through a nucleophilic substitution reaction. The primary mechanism involves the reaction of a pyridine-3-sulfonyl chloride with an amine or, conversely, the reaction of an aminopyridine with a sulfonyl chloride.

Mechanism of Formation: The most common pathway for forming the sulfonamide linkage involves the nucleophilic attack of an amino group on the electrophilic sulfur atom of a sulfonyl chloride. For instance, the synthesis can start from a precursor like 2-methoxy-5-methylpyridin-3-amine. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the sulfur atom of a generic sulfonyl chloride (R-SO₂Cl). This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide. researchgate.net

A specific synthetic route involves the condensation of 5-bromo-2-methoxypyridin-3-amine (B1520566) with a compound like 2,4-difluorobenzenesulfonyl chloride. nih.gov The reaction proceeds via the aforementioned nucleophilic attack mechanism to form the N-S bond, yielding a brominated precursor of a more complex derivative.

Derivatization: Once the this compound scaffold is formed, it can be further modified. Derivatization often targets either the sulfonamide nitrogen or positions on the pyridine (B92270) ring. For example, if the synthesis yields a brominated version of the title compound, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Miyaura borylation reactions, to introduce new carbon-carbon bonds. nih.gov Another strategy involves using precursors like N-cyanoacetoarylsulfonylhydrazide, which can react with various electrophiles to build more complex heterocyclic systems attached to the sulfonamide core. acs.org

Role of the Methoxy (B1213986) and Sulfonamide Groups in Reactivity

The reactivity of the entire molecule is profoundly influenced by the electronic properties of the methoxy and sulfonamide substituents.

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is the donation of electron density to the pyridine ring, which partially counteracts the inherent electron deficiency of the heterocycle. This activation makes the ring more susceptible to certain electrophilic attacks than unsubstituted pyridine. Furthermore, the methoxy group can act as a directing group for ortho-metallation, facilitating lithiation at the adjacent C3 or C4 positions, which is a powerful tool for further functionalization. ntu.edu.sg

Sulfonamide Group (-SO₂NH₂): Positioned at C3, the sulfonamide group is a potent electron-withdrawing group (-M and -I effects). This effect significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it enhances the ring's susceptibility to nucleophilic attack by further lowering the electron density at the ortho (C2, C4) and para (C6) positions relative to the sulfonamide. The electron-withdrawing nature of the pyridine ring also increases the acidity of the N-H proton on the sulfonamide group compared to its benzenoid analogues. mdpi.com

Pyridine Ring Reactivity and Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (EAS), which, if forced under harsh conditions, typically occurs at the C3 position. aklectures.comuoanbar.edu.iq However, it is highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. quora.comquimicaorganica.org

In this compound, this intrinsic reactivity is modified:

Electrophilic Substitution: The ring is strongly deactivated by the C3-sulfonamide group. While the C2-methoxy group is activating, its effect is largely directed towards the already substituted C3 and C5 positions. Therefore, electrophilic substitution on the ring is highly unfavorable.

Nucleophilic Substitution: The ring is strongly activated for nucleophilic attack, particularly at the C4 and C6 positions, due to the influence of the C3-sulfonamide group. These positions are ortho and para to the electron-withdrawing group, making them highly electrophilic. A nucleophile attacking C4 or C6 would result in an intermediate where the negative charge is delocalized onto the electronegative nitrogen of the pyridine ring and the sulfonyl group's oxygen atoms, providing significant stabilization.

Substitution of Existing Groups: The methoxy group at the C2 position can itself act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. ntu.edu.sgresearchgate.net Strong nucleophiles, such as amines, can displace the methoxy group, providing a pathway for functional group interconversion at this position.

Catalysis in Transformations Involving the Compound

Catalysts play a crucial role in the synthesis and functionalization of pyridine sulfonamides, enabling reactions that would otherwise be difficult or impossible. Various catalytic systems are employed to achieve specific transformations.

Palladium, nickel, and copper complexes are particularly important for forming new bonds. For instance, palladium catalysts are essential for cross-coupling reactions like the Suzuki reaction, which can link the pyridine sulfonamide core to other aryl or alkyl groups. nih.gov Nickel catalysis provides an efficient method for C-N bond formation, coupling sulfonamides with aryl halides. princeton.edu Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is used to attach triazole-containing side chains to pyridine sulfonamide scaffolds. mdpi.com More recently, photocatalysis has emerged as a powerful tool, using light to generate sulfonyl radical intermediates from sulfonamides, which can then undergo a variety of addition reactions. acs.org

| Catalyst Type | Example Catalyst | Transformation | Reference |

|---|---|---|---|

| Palladium | PdCl₂(dppf)•DCM | Suzuki Cross-Coupling (C-C bond formation) | nih.gov |

| Nickel | Ni(COD)₂ / Ligand | Sulfonamidation (C-N bond formation) | princeton.edu |

| Copper | CuSO₄ / Sodium Ascorbate | Azide-Alkyne Cycloaddition (Click Reaction) | mdpi.com |

| Photocatalyst | Organic Dyes (e.g., Eosin Y) | Sulfonyl Radical Generation for Alkene Addition | acs.org |

| Zeolite | H-Beta, H-ZSM-5 | Pyridine Ring Synthesis | nih.gov |

Mechanistic Pathways of Functional Group Interconversions

The functional groups on this compound are not static and can be converted into other moieties through specific mechanistic pathways, enabling the synthesis of a diverse range of analogues.

Interconversion of the Methoxy Group: A key transformation is the nucleophilic aromatic substitution (SNAr) of the C2-methoxy group. Strong nucleophiles, particularly amines, can attack the electron-deficient C2 position, leading to the formation of a stabilized Meisenheimer intermediate. The methoxide (B1231860) ion is subsequently expelled as a leaving group, resulting in the formation of a 2-aminopyridine (B139424) derivative. ntu.edu.sgresearchgate.net This amination provides a direct route to modify the C2 position.

Interconversions involving the Sulfonamide Group: The sulfonamide moiety can be a site of reactivity. Under photocatalytic conditions, it is possible to generate a sulfonyl radical via a single-electron transfer (SET) mechanism. acs.org This highly reactive intermediate can then add to alkenes or other radical acceptors, forming new C-S bonds and allowing for extensive functionalization. Another potential pathway, particularly under high-energy conditions like photolysis, is desulfonation, which involves the extrusion of sulfur dioxide (SO₂). mdpi.com This process breaks the C-S bond and can lead to the formation of 2-methoxy-5-methylpyridine (B82227). While less common, hydrolysis of the sulfonamide back to the sulfonic acid or complete removal under harsh reductive conditions are also theoretically possible interconversions.

Vi. Structural Modifications and Derivative Synthesis of 2 Methoxy 5 Methylpyridine 3 Sulfonamide

Substitution at the Pyridine (B92270) Ring

The pyridine ring of the parent compound offers several positions for substitution to modulate its electronic and steric properties. A primary site for modification is the 5-position, which bears a methyl group. Research into related methoxypyridine sulfonamide scaffolds has demonstrated that this position is amenable to significant structural changes, often starting from a 5-bromo precursor which can undergo cross-coupling reactions. nih.gov

One notable strategy involves the Suzuki-Miyaura coupling to introduce large, complex aromatic systems at the 5-position. nih.gov This approach has been used to synthesize derivatives intended as PI3K/mTOR dual inhibitors, where various heterocyclic scaffolds were attached to the pyridine ring. nih.govmdpi.com These extensive modifications highlight the versatility of the pyridine C-5 position for creating derivatives with potentially enhanced biological activity. nih.gov The introduction of different ring systems directly influences the molecule's shape and its ability to interact with biological targets. nih.govmdpi.com

| Derivative Class | Modification at 5-Position | Synthetic Approach | Reported Biological Target/Activity |

|---|---|---|---|

| Benzo nih.govchemrxiv.orgthieno[3,2-d]pyrimidine Analogs | Replacement of methyl with substituted benzo nih.govchemrxiv.orgthieno[3,2-d]pyrimidine | Suzuki-Miyaura Coupling | PI3K/mTOR Inhibition (generally poor activity) nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) Analogs | Replacement of methyl with substituted pyrido[2,3-d]pyrimidine | Suzuki-Miyaura Coupling | PI3K/mTOR Inhibition (generally poor activity) nih.gov |

| Quinoline (B57606) Analogs | Replacement of methyl with substituted quinoline | Suzuki-Miyaura Coupling | Potent PI3K/mTOR Inhibition nih.govnih.gov |

Modifications of the Methoxy (B1213986) Group

The 2-methoxy group is a crucial feature, influencing the compound's electronic properties, conformation, and potential for hydrogen bonding. nih.gov As an electron-donating group, it affects the reactivity of the pyridine ring. wikipedia.org Modifications to this group can fine-tune the molecule's physicochemical properties and target interactions. nih.govtandfonline.com

Common modifications include:

O-Demethylation: The methoxy group can be converted to a hydroxyl group (-OH). This transformation significantly increases the potential for hydrogen bond donation and can alter the compound's solubility and metabolic profile. tandfonline.com

Nucleophilic Substitution: The entire methoxy group can be replaced by other nucleophiles, such as various amines, leading to a completely different substitution pattern at the 2-position of the pyridine ring. ntu.edu.sg

Bioisosteric Replacement: The methoxy group can be replaced with bioisosteres like a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group. These modifications can enhance metabolic stability and alter electronic properties without drastically changing the steric profile. nih.gov Another strategy is replacing the methoxy group with a deuterated methyl group to block metabolism at that site. pressbooks.pub

| Modification Type | Resulting Group | Potential Impact |

|---|---|---|

| O-Demethylation | Hydroxyl (-OH) | Increases H-bond donor capacity, alters solubility. tandfonline.com |

| Nucleophilic Substitution | Amino groups (-NRR') | Introduces basic centers, new interaction points. ntu.edu.sg |

| Bioisosteric Replacement | Fluorinated ethers (-OCHF₂, -OCF₃) | Enhances metabolic stability, modulates electronics. nih.gov |

| Isotopic Substitution | Deuterated methoxy (-OCD₃) | Blocks CYP-mediated O-demethylation, increasing metabolic stability. pressbooks.pub |

Derivatization of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many therapeutic agents and a highly versatile point for derivatization. nih.govresearchgate.net The primary sulfonamide contains two protons on the nitrogen atom that can be substituted, allowing for the synthesis of secondary and tertiary sulfonamides. These modifications can significantly impact the compound's acidity, lipophilicity, and hydrogen bonding capabilities, which are critical for target binding and pharmacokinetic properties. youtube.com

The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govmdpi.com For an existing primary sulfonamide, derivatization can be achieved through alkylation, acylation, or arylation of the sulfonamide nitrogen. acs.org These reactions can introduce a wide variety of substituents, from simple alkyl chains to complex heterocyclic rings. nih.govresearchgate.net

| Derivative Type | General Structure (R' = Pyridyl Core) | Potential Substituents (R) | Key Synthetic Method |

|---|---|---|---|

| N-Alkyl Sulfonamides | R'-SO₂NH-Alkyl | Methyl, Ethyl, Cyclopropyl (B3062369), etc. | Alkylation of primary sulfonamide. acs.org |

| N-Aryl Sulfonamides | R'-SO₂NH-Aryl | Phenyl, Substituted Phenyls. | Arylation of primary sulfonamide. acs.org |

| N-Heterocyclic Sulfonamides | R'-SO₂NH-Heterocycle | Pyrimidinyl, Thiazolyl, etc. | Coupling with heterocyclic amines. rasayanjournal.co.in |

| N-Acyl Sulfonamides (Sulfonylureas) | R'-SO₂NH-C(=O)-R | Alkyl, Aryl groups. | Acylation or reaction with isocyanates. acs.org |

Scaffold Hopping and Bioisosteric Replacements

Beyond simple functional group modifications, more advanced drug design strategies like scaffold hopping and bioisosteric replacement are employed to explore novel chemical space and improve drug-like properties. novartis.comresearchgate.net

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while aiming to maintain or improve biological activity. uniroma1.it This strategy is particularly useful for generating novel intellectual property and overcoming issues with the original molecular framework. researchgate.net In the context of developing PI3K/mTOR inhibitors from a methoxypyridine sulfonamide base, a scaffold hopping strategy was explicitly used. nih.govmdpi.com Researchers replaced an initial benzo nih.govchemrxiv.orgthieno[3,2-d]pyrimidine scaffold with either a pyrido[2,3-d]pyrimidine or a quinoline core. This dramatic change in the molecular backbone led to a significant improvement in activity, with the quinoline-based derivatives showing the most potent inhibition. nih.govnih.gov

Bioisosteric replacement is the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a new molecule with similar biological properties to the parent compound. ctppc.org This can be used to fine-tune potency, alter pharmacokinetics, or reduce toxicity. ctppc.org For the 2-methoxy-5-methylpyridine-3-sulfonamide framework, bioisosteric replacements could include:

Replacing the pyridine ring with another heterocycle like a pyrimidine (B1678525) or pyrazine.

Substituting the sulfonamide group with a bioisostere such as a phosphonamide.

Exchanging the methoxy group for other small, polar groups like an amino or hydroxyl group, or for more metabolically stable groups like a trifluoromethoxy group. nih.govpressbooks.pub

Design Principles for New Derivatives Based on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov For the sulfonamide methoxypyridine class, SAR studies have yielded several key design principles, particularly from research into PI3K/mTOR inhibitors. nih.gov

The Core Methoxypyridine Sulfonamide is Crucial for Binding: Molecular docking studies suggest that the methoxypyridine sulfonamide headgroup forms multiple critical hydrogen bonds within the target's binding pocket. Specifically, the oxygen atoms of the methoxy and sulfonyl groups, the pyridine ring nitrogen, and the sulfonamide NH have been shown to be essential for anchoring the molecule to key amino acid residues like Lys802, Asp810, and Asp933 in PI3Kα. nih.gov Therefore, modifications in this region must be conservative to preserve these vital interactions.

Substituents on Terminal Groups Modulate Activity and Properties: For the most active quinoline-based derivatives, further modifications were made to a terminal oxazole (B20620) ring. The SAR at this position showed that amides were superior to esters for enzyme inhibitory activity. nih.gov Furthermore, the size of the N-alkyl group on the amide was critical; moderately sized groups like isopropyl and cyclopropyl conferred the highest potency, while groups that were either too small or too large led to decreased activity. nih.gov These terminal modifications are also used to enhance properties like water solubility and metabolic stability. nih.gov

Vii. Ligand Chemistry and Coordination Studies

Chelation Properties of the Sulfonamide Pyridine (B92270) Scaffold

The sulfonamide pyridine scaffold possesses intrinsic properties that make it an effective chelating agent for various metal ions. The nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atoms of the sulfonamide group can act as donor atoms, enabling the ligand to bind to a metal center in a bidentate or potentially polydentate fashion.

Studies on analogous pyridine-3-sulfonamide derivatives have demonstrated their capacity for iron chelation. For instance, a pyridine-3-N-sulfonylpiperidine derivative containing a catechol moiety has been shown to exhibit potent iron-chelating activity, surpassing that of some established iron-chelating drugs. nih.gov This activity is attributed to the ability of the ligand to sequester iron (II) and iron (III) ions, thereby interfering with iron-dependent processes. nih.gov While 2-Methoxy-5-methylpyridine-3-sulfonamide lacks the catechol group, the fundamental pyridine sulfonamide structure provides a basis for metal ion coordination. The presence of the methoxy (B1213986) group may further influence the electronic properties of the pyridine ring, modulating its coordination strength.

The chelation is not limited to iron; sulfonamides, in general, are known to form stable chelates with a variety of divalent metal cations, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net This broader chelating ability underscores the versatility of the sulfonamide moiety in coordination chemistry. researchgate.net

Formation of Metal Complexes (e.g., Cu(II) complexes)

The formation of metal complexes with this compound is anticipated to proceed through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of copper(II) complexes with heterocyclic sulfonamides often involves the reaction of the sulfonamide ligand with a copper(II) salt, such as copper(II) sulfate or nitrate, in a solvent like methanol or ethanol. nih.govnih.gov

The general procedure typically involves dissolving the sulfonamide ligand in a suitable solvent, followed by the addition of a solution of the copper(II) salt. The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes can vary, with common ratios of ligand to metal being 2:1. nih.gov

For instance, the synthesis of copper complexes with other N-sulfonamide ligands has been achieved by reacting the ligand with copper nitrate trihydrate in methanol. nih.gov Similarly, pyridine-containing carboxamide ligands have been shown to react with copper(II) acetate (B1210297) to form polynuclear copper complexes.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques, including FT-IR, UV-Visible, and EPR spectroscopy.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are expected in the IR spectrum. The bands associated with the sulfonamide group (S=O and N-H stretching) and the pyridine ring vibrations would likely be altered. For example, in copper(II) complexes with other sulfonamides, changes in the bands of the sulfonamide group are observed, which can be attributed to the deprotonation of the nitrogen atom and its coordination to the metal ion. nih.gov The appearance of new bands at lower frequencies can be assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the copper(II) complexes are expected to exhibit bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT). Solid-state electronic spectra of similar copper(II)-sulfonamide complexes have shown bands in the visible region assigned to LMCT transitions. nih.gov The position of these bands provides information about the geometry of the coordination sphere around the copper(II) ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for characterizing paramagnetic species like Cu(II) complexes. The EPR spectra can provide information about the coordination environment and the nature of the metal-ligand bonding. For instance, the g-values obtained from the EPR spectrum of a copper(II) complex can help in determining its geometry.

Below is a table summarizing typical spectroscopic data for a related Cu(II)-sulfonamide complex:

| Spectroscopic Technique | Ligand (HL) | Cu(II) Complex | Interpretation |

| FT-IR (cm⁻¹) | ν(SO₂)asym: ~1330ν(SO₂)sym: ~1150ν(NH): ~3250 | Shifted ν(SO₂) bandsDisappearance/shift of ν(NH)New bands: ν(M-N) ~450-500, ν(M-O) ~550-600 | Coordination via sulfonamide N and/or O atoms. |

| UV-Vis (nm) | π-π* transitions | d-d transitions (~600-800 nm)LMCT bands (~400-450 nm) nih.gov | Indicates coordination and provides information on the electronic structure and geometry of the complex. |

| EPR | Not applicable | g∥ > g⊥ > 2.0023 | Consistent with a distorted square planar or square pyramidal geometry around the Cu(II) ion. nih.gov |

Coordination Modes and Geometry of Metal-Ligand Adducts

Based on the structure of this compound, several coordination modes are possible. The ligand can act as a monodentate ligand, coordinating through the pyridine nitrogen. More likely, it will act as a bidentate chelating ligand, coordinating through the pyridine nitrogen and one of the atoms of the sulfonamide group (either the nitrogen or one of the oxygen atoms).

The geometry of the resulting metal-ligand adducts will depend on the coordination number of the metal ion and the nature of any co-ligands present. For Cu(II) complexes, common coordination geometries include square planar, tetrahedral, square pyramidal, and octahedral. wikipedia.orglibretexts.org

In related copper(II) complexes with heterocyclic sulfonamides, the copper ion is often found in a distorted octahedral or square pyramidal geometry. nih.govnih.gov For example, in the crystal structure of [Cu(sulfisoxazole)₂(H₂O)₄]·2H₂O, the Cu(II) ion is in a slightly distorted octahedron, coordinated to two nitrogen atoms from the isoxazole rings of the sulfonamide ligands and four oxygen atoms from water molecules. nih.gov In other copper(II)-sulfonamide complexes, a distorted square pyramidal geometry has been observed, with the copper ion coordinated to nitrogen and oxygen donor atoms. nih.gov

The table below outlines possible coordination geometries for Cu(II) complexes:

| Coordination Number | Geometry |

| 4 | Square Planar or Tetrahedral wikipedia.org |

| 5 | Square Pyramidal or Trigonal Bipyramidal libretexts.org |

| 6 | Octahedral libretexts.org |

Influence of Complexation on Electronic and Reactivity Profiles

The coordination of a metal ion to the this compound ligand is expected to significantly alter its electronic and reactivity profiles. The chelation of the metal ion can lead to a redistribution of electron density within the ligand, which can be observed through changes in its spectroscopic properties.

The electronic properties of the metal center are also modulated by the ligand. The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring can influence the redox potential of the metal ion. For instance, in a series of iron(III) complexes with substituted pyridinophane ligands, it was found that electron-withdrawing groups on the pyridine ring led to a shift to more positive redox potentials for the Fe(III)/Fe(II) couple. nih.gov The methoxy and methyl groups on the pyridine ring of this compound are generally considered electron-donating, which could influence the electronic properties of the resulting metal complexes.

Furthermore, the formation of a metal complex can enhance the biological activity of the sulfonamide ligand. In many cases, metal complexes of sulfonamides exhibit increased antimicrobial or anticancer activity compared to the free ligand. nih.govmdpi.com This enhancement in activity is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the direct interaction of the complex with biological targets like DNA. nih.gov

Viii. Mechanistic Insights into Biological Interactions Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms

The sulfonamide group is a key structural feature in a significant class of enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases. nih.gov The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity, thereby leading to inhibition. mdpi.com

While the broader class of pyridine (B92270) sulfonamides has been investigated for carbonic anhydrase inhibition, specific data on the direct inhibitory activity of "2-Methoxy-5-methylpyridine-3-sulfonamide" on carbonic anhydrase is not extensively detailed in the provided search results. nih.gov However, studies on related sulfonamide methoxypyridine derivatives show they are potent inhibitors of other critical enzyme pathways, such as the PI3K/mTOR pathway. mdpi.com Research on a structurally related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, also known as TL-77, indicates non-significant effects on the PI3K/Akt signal transduction pathway. nih.gov This suggests that while the methoxypyridine sulfonamide scaffold is versatile, the specific substitutions heavily dictate the enzyme targets.

The recognition of sulfonamide-based inhibitors by enzymes such as carbonic anhydrase is a well-established principle. nih.gov The primary interaction involves the sulfonamide moiety coordinating with the active site's zinc ion. nih.govmdpi.com The specificity and potency of inhibition are further influenced by the interactions between the rest of the inhibitor molecule and the amino acid residues lining the active site. mdpi.com

Computational docking studies with various sulfonamide derivatives have elucidated these interactions. For instance, in human carbonic anhydrase isozymes, the active site has both hydrophilic and lipophilic regions. nih.gov The orientation of the inhibitor and its substituents determines how it interacts with these regions, influencing its selectivity for different isoforms. nih.gov While direct molecular docking studies for "this compound" were not found, the principles derived from similar molecules can be inferred. The methoxy (B1213986) and methyl groups on the pyridine ring would likely engage in hydrophobic or van der Waals interactions within the enzyme's binding pocket.

The binding of sulfonamide inhibitors within an enzyme's active site is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The sulfonamide group itself is a prime candidate for forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors. nih.gov These interactions with amino acid residues like threonine in the active site of carbonic anhydrase are crucial for anchoring the inhibitor. mdpi.com

Electrostatic Interactions: The negatively charged sulfonamide group forms a strong electrostatic interaction with the positively charged zinc ion in metalloenzymes. nih.gov This is a key feature of the inhibitory mechanism for this class of compounds against carbonic anhydrases. mdpi.com

Broad-Spectrum Bioactivity Screening (in vitro, non-human)

Based on a review of available scientific literature, specific in vitro screening data for this compound against bacterial, fungal, malarial, or HIV agents has not been reported. The following sections reflect the absence of data for this specific compound.

While the broader class of sulfonamides is well-known for its antibacterial properties, specific in vitro studies detailing the anti-bacterial activity of this compound against various bacterial strains are not present in the current scientific literature.

There is no specific data available from in vitro bioactivity screening of this compound for its anti-fungal effects against common fungal pathogens.

The in vitro anti-malarial activity of this compound has not been specifically evaluated or reported in published research.

No dedicated in vitro studies concerning the anti-HIV activity of this compound are available in the scientific literature.

Ix. Potential Applications in Chemical Biology and Materials Science

Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or organismal context. The development of selective and potent chemical probes is crucial for dissecting complex biological pathways. The structure of 2-Methoxy-5-methylpyridine-3-sulfonamide incorporates features that are desirable in the design of such tools.

The sulfonamide group is a key pharmacophore in many biologically active compounds and can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites. Pyridine (B92270) rings are common in medicinal chemistry, often serving as a scaffold that can be readily functionalized to optimize binding affinity and selectivity. The combination of these groups within a single, relatively rigid framework makes this compound a candidate for development into a chemical probe. For instance, derivatives of methoxypyridine have been utilized to create highly selective chemical probes for investigating biological transporters, demonstrating the utility of this core structure in creating tools for chemical biology.

Design of Enzyme Inhibitors and Modulators (non-clinical)

The sulfonamide moiety is a well-established functional group in the design of enzyme inhibitors, famously exemplified by the sulfa class of antibiotics. This group can act as a transition-state analog or bind to key residues within an enzyme's active site. The pyridine ring, with its nitrogen atom, can also participate in crucial binding interactions.

Recent research has highlighted the potential of the sulfonamide methoxypyridine scaffold in developing potent enzyme inhibitors. Specifically, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in cell signaling pathways that are often dysregulated in cancer. nih.gov In these studies, the 2-methoxypyridine-3-sulfonamide (B2506316) core served as a crucial part of the molecule, responsible for key interactions within the enzyme's binding pocket. nih.govnih.gov

One study explored various derivatives, with the parent structure N-(2-methoxypyridin-3-yl)benzenesulfonamide being a key building block. nih.gov The optimization of this scaffold led to the identification of potent dual inhibitors. For example, the compound 22c from this series, which shares the core methoxypyridine sulfonamide structure, demonstrated significant inhibitory activity. nih.gov

Table 1: Inhibitory Activity of a Representative Sulfonamide Methoxypyridine Derivative (Compound 22c)

Data sourced from a study on related sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

These findings underscore the potential of the this compound scaffold as a starting point for the rational design of novel, non-clinical enzyme inhibitors for biochemical research.

Catalysis and Organocatalysis

While there is no current literature describing this compound itself acting as a catalyst, its structural elements are relevant in the field of catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal catalysts, thereby acting as a ligand. The properties of such a ligand could be modulated by the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonamide group.

From a synthetic perspective, modern catalytic methods are instrumental in the formation of molecules like this compound. The formation of the C-N bond in the sulfonamide group, particularly with aryl partners, has been the subject of significant research. Advanced catalytic systems, such as those employing copper or photosensitized nickel, have been developed for the efficient coupling of sulfonamides with aryl halides. nih.govprinceton.edu These methods provide efficient routes to synthesize a wide array of N-aryl sulfonamides, which are important in pharmaceuticals and other functional materials. nih.govprinceton.edu Therefore, while the target compound may not be a catalyst itself, its synthesis is intrinsically linked to the field of catalysis.

Advanced Material Development

The application of this compound in advanced materials is an area that remains largely unexplored. However, the molecule's combination of a hydrogen-bond-donating N-H group (in the sulfonamide) and multiple hydrogen-bond-accepting sites (the sulfonyl oxygens and the pyridine nitrogen) suggests potential utility in the field of crystal engineering and supramolecular chemistry.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Research has shown that sulfonamides can form robust hydrogen-bonding networks with other molecules, such as pyridine-amides and lactams, to create multicomponent cocrystals. researchgate.net These cocrystals can exhibit different physical properties (e.g., solubility, stability, melting point) compared to the individual components.

The ability of the sulfonamide group to form predictable hydrogen-bonding patterns (synthons) with complementary functional groups makes this compound a promising building block for the construction of novel crystalline materials. researchgate.net The exploration of its cocrystal formation with other organic molecules could lead to new materials with tailored properties for various applications. This remains a fertile ground for future research.

X. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While traditional methods for sulfonamide synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and cost-effective pathways for 2-Methoxy-5-methylpyridine-3-sulfonamide. The exploration of green chemistry principles is paramount. tandfonline.com Promising avenues include mechanochemical synthesis, which utilizes solvent-free or low-solvent conditions, thereby reducing environmental impact. rsc.org A recent study demonstrated a solvent-free, one-pot mechanochemical approach for synthesizing various sulfonamides that significantly lowers the Environmental Factor (E-factor) compared to traditional solution-based methods. rsc.org

Furthermore, the use of sustainable solvents like water and novel catalytic systems could revolutionize production. researchgate.net For instance, the development of a magnetite-immobilized nano-Ru catalyst has enabled the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Applying such domino dehydrogenation-condensation-hydrogenation sequences could offer a greener route to analogues of this compound.

| Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Mechanosynthesis | Solvent-free, reduced waste, cost-effective. rsc.org | Direct, solid-state synthesis from precursors, minimizing purification steps. |

| Catalysis in Water | Use of a "green" solvent, simplified product recovery. researchgate.net | Synthesis using water-soluble reagents like sodium sulfinate, with the final product precipitating for easy collection. researchgate.net |

| Nano-Catalysis | High selectivity, catalyst reusability, environmentally benign. acs.org | Direct coupling reactions to modify the sulfonamide moiety with high efficiency and minimal waste. |

| Oxidative Chlorination | Mild reaction conditions, use of sustainable solvents. rsc.org | An eco-friendly strategy for converting corresponding thiols to the sulfonyl chloride intermediate in the synthetic pathway. rsc.org |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound is crucial. While standard techniques like 1H NMR, IR, and mass spectrometry are fundamental, future work should employ more advanced spectroscopic methods for a deeper characterization. mdpi.comresearchgate.net

Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals and reveal through-bond correlations, confirming the molecule's connectivity. The application of advanced techniques like single-molecule spectroscopy could provide unprecedented detail on the behavior and interactions of individual molecules. mdpi.com Furthermore, combining experimental data with computational chemistry, such as Density Functional Theory (DFT) calculations, can aid in assigning vibrational modes in IR and Raman spectra and predicting spectroscopic properties. nih.gov This synergy between experimental and computational spectroscopy is essential for a complete structural and electronic profile. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (non-clinical)

To understand the biological impact of this compound in a non-clinical context, future research should move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by the compound in a given biological system (e.g., a microbial or plant cell culture). nih.gov

For example, treating a bacterial culture with the compound and subsequently analyzing its proteome and metabolome could reveal the specific pathways being modulated. This approach can uncover novel mechanisms of action by identifying changes in protein expression and metabolite concentrations across entire networks rather than focusing on a single target. nih.gov Analytical platforms such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are central to generating the high-resolution data required for these analyses. figshare.comazom.com

Development of High-Throughput Screening Methodologies (non-clinical)

Discovering new applications for this compound and its analogues can be accelerated by the development of robust high-throughput screening (HTS) methodologies. nih.gov Rather than traditional screening, future efforts could focus on designing sophisticated, multiplexed assays that monitor multiple activities simultaneously.

A recent study successfully developed a multiplexed HTS assay to screen for inhibitors of the WRN protein, which simultaneously monitored its exonuclease, ATPase, and helicase activities. acs.orgnih.gov This approach led to the identification of novel 2-sulfonyl/sulfonamide pyrimidine (B1678525) inhibitors. acs.orgnih.gov A similar strategy could be devised to screen this compound against a panel of enzymes or cellular models, rapidly identifying potential biological activities and paving the way for further investigation.

Expansion into New Biological Targets and Systems (non-human)

The sulfonamide functional group is well-known for its ability to inhibit bacterial dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis. mdpi.com This mechanism has also been shown to affect plant growth. mdpi.com Future research should aim to expand the exploration of biological targets for this compound beyond this classical mechanism into other non-human systems.

Investigations could focus on its potential as an inhibitor for other essential enzymes in pathogenic fungi, protozoa, or agriculturally relevant pests. For example, various pyridine-containing compounds have demonstrated activity against a range of microbes. mdpi.com Molecular docking studies could be employed to computationally screen the compound against libraries of protein structures from these organisms to identify promising new targets for subsequent in vitro validation.

| Potential Non-Human Target Class | Example Organism/System | Rationale |

| Fungal Enzymes | Candida albicans, Aspergillus niger | Pyridine (B92270) derivatives have shown antifungal properties. mdpi.com |

| Protozoan Parasites | Plasmodium falciparum | The sulfonamide scaffold is a known feature in some antimalarial agents. |

| Plant Enzymes | Brassica campestris (Napa cabbage) | Sulfonamides are known to inhibit plant DHPS and affect seedling growth. mdpi.com |

| Bacterial Enzymes | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine sulfonamides have shown potent anti-tubercular activity. nih.gov |

Rational Design of Next-Generation Analogues

Building upon the core structure of this compound, rational design strategies can be employed to generate next-generation analogues with enhanced or novel properties. rsc.org Techniques such as molecular hybridization, which combines the pharmacophoric features of different molecular scaffolds, could yield compounds with improved activity. nih.gov

A recent study on sulfonamide methoxypyridine derivatives utilized a scaffold hopping strategy to develop potent dual inhibitors of PI3K/mTOR. nih.gov This involved systematic modifications to different parts of the molecule to optimize interactions with the target proteins. Applying a similar design strategy to this compound—systematically altering the substitution on the pyridine ring or the sulfonamide nitrogen—could lead to the discovery of new lead compounds for various applications.

Environmental and Sustainable Chemistry Considerations in Production and Application

A critical aspect of future research involves evaluating and mitigating the environmental footprint of this compound throughout its lifecycle. Sulfonamides as a class have been detected as environmental contaminants in soil and water, originating from agricultural and veterinary use. nih.govresearchgate.net These residues can impact non-target organisms, such as freshwater diatoms and soil microbes. nih.gov

Therefore, future studies must include:

Biodegradation and Persistence Analysis : Investigating the environmental fate of the compound to understand its persistence, potential for bioaccumulation, and degradation pathways in soil and aquatic systems. nih.govresearchgate.net

Ecotoxicity Assessment : Evaluating its potential effects on a range of non-target environmental organisms.

Green Production Methods : As discussed in section 10.1, a focus on sustainable synthesis is crucial to minimize waste and the use of hazardous reagents from the outset. rsc.orgrsc.org Adopting green chemistry principles ensures that the production process is as environmentally benign as the intended application.

By proactively addressing these environmental and sustainability aspects, the development of this compound and its future applications can proceed in a responsible and forward-thinking manner.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5-methylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sulfonylation of a pyridine precursor. A common approach is nucleophilic substitution of a sulfonyl chloride intermediate with ammonia or an amine. For example:

Start with 5-methyl-2-methoxypyridine.

Introduce a sulfonyl group at position 3 via chlorosulfonation using ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) .

React the resulting sulfonyl chloride with aqueous ammonia to form the sulfonamide.

Key factors affecting yield and purity:

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Answer:

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate sulfonamide from sulfonic acid byproducts.

- Acid-base extraction : Utilize the sulfonamide’s weak acidity (pKa ~10) by dissolving in dilute NaOH and precipitating with HCl .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate the molecule’s electrostatic potential to identify nucleophilic/electrophilic sites for functionalization .

- Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase) to predict inhibitory activity. Compare with known sulfonamide inhibitors like acetazolamide .

- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .